4-(Boc-amino)-1-cyclopropyl-piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the design and discovery of new pharmaceuticals. nih.govencyclopedia.pub Piperidine-containing compounds are among the most important synthetic fragments for drug design and are prevalent in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antivirals. nih.govencyclopedia.pubijnrd.org This widespread presence is attributed to the piperidine scaffold's ability to serve as a versatile core, offering enhanced binding interactions and conformational flexibility. researchgate.net
In medicinal chemistry, the incorporation of piperidine scaffolds into molecules can modulate crucial properties such as physicochemical characteristics, biological activity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net The nitrogen atom within the ring is basic and can be protonated, which influences the compound's solubility and ability to interact with biological targets. fiveable.mesolubilityofthings.com The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for achieving high-affinity and selective binding to enzymes and receptors.
From a synthetic standpoint, piperidine is a valuable building block due to its robust nature and the numerous chemical transformations it can undergo. fiveable.mesolubilityofthings.com The synthesis of diverse piperidine derivatives is a major focus in organic chemistry, with common methods including the hydrogenation of pyridine (B92270) precursors. nih.gov Its derivatives serve as key intermediates in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs). fiveable.menumberanalytics.com
The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Functionalization
In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group while transformations are carried out elsewhere in the molecule. quora.com For amines, the tert-butoxycarbonyl (Boc) group is arguably the most common and strategically important protecting group used in organic synthesis. quora.comfishersci.co.uk
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjkchemical.com This reaction converts the nucleophilic and basic amine into a carbamate (B1207046), which is significantly less reactive. total-synthesis.comnbinno.com The resulting Boc-protected amine is stable under a wide range of reaction conditions, including exposure to most bases, nucleophiles, and catalytic hydrogenation. total-synthesis.comorganic-chemistry.orgnih.gov
A key advantage of the Boc group is its ease of removal under specific and mild acidic conditions, a process known as deprotection. total-synthesis.comnbinno.com Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the carbamate, regenerating the free amine and releasing carbon dioxide and isobutene as volatile byproducts. quora.comjkchemical.com This acid lability makes the Boc group "orthogonal" to other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group, allowing for selective deprotection in complex synthetic sequences. total-synthesis.com This strategic application is fundamental in areas like solid-phase peptide synthesis and the production of pharmaceutical intermediates. numberanalytics.comnbinno.com
| Aspect | Protection (N-tert-butoxycarbonylation) | Deprotection (Cleavage) |
| Common Reagent(s) | Di-tert-butyl dicarbonate (Boc₂O) jkchemical.com | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) fishersci.co.ukwikipedia.org |
| Typical Conditions | Base (e.g., NaOH, DMAP, NaHCO₃), Room or moderate temp. fishersci.co.uk | Anhydrous acidic conditions, Room temperature fishersci.co.ukorganic-chemistry.org |
| Byproducts | t-butoxide, CO₂ jkchemical.com | Isobutene, CO₂, tert-butyl cation quora.comorganic-chemistry.org |
| Stability of Protected Amine | Resistant to bases, nucleophiles, and hydrogenolysis total-synthesis.comnih.gov | Labile to strong acids total-synthesis.comwikipedia.org |
Overview of 4-(Boc-amino)-1-cyclopropyl-piperidine as a Versatile Synthetic Synthon in Advanced Organic Synthesis
The compound this compound integrates the key features of the piperidine scaffold and Boc-protected amine with an additional N-cyclopropyl group. This specific combination makes it a valuable and versatile synthon for constructing more elaborate molecules. It is frequently used as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
The structure of this compound provides two key points for chemical modification. The Boc-protected amine at the 4-position can be deprotected to reveal a primary amine, which can then participate in a wide array of reactions, such as amide bond formation, reductive amination, or alkylation, to build out the molecular structure. The tertiary amine within the piperidine ring, substituted with a cyclopropyl (B3062369) group, remains for further functionalization or to serve as a key pharmacophoric element influencing the final compound's biological activity and properties. The cyclopropyl group itself can enhance metabolic stability and binding affinity.
This compound serves as a building block for creating complex molecules with potentially enhanced pharmacological properties. chemimpex.com Its utility has been demonstrated in the synthesis of novel analogues of DPP-4 inhibitors, where the aminopiperidine derivative is a key component. beilstein-journals.org The stability and well-defined reactivity of this compound facilitate its incorporation into complex molecular frameworks, making it a preferred choice for medicinal chemists. chemimpex.comchemimpex.com
| Property | Value |
| IUPAC Name | tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate |
| CAS Number | 534595-68-1 guidechem.com |
| Molecular Formula | C₁₃H₂₄N₂O₂ guidechem.com |
| Molecular Weight | 240.35 g/mol chemimpex.comguidechem.com |
| Role | Synthetic Intermediate, Building Block chemimpex.comchemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPWESLNMUXZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609857 | |
| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-68-1 | |
| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Boc Amino 1 Cyclopropyl Piperidine and Its Core Scaffolds
Established Synthetic Routes to the Piperidine (B6355638) Core Structure
The synthesis of the 4-(tert-butoxycarbonylamino)piperidine core is a critical precursor step. This scaffold can be assembled through several fundamental organic chemistry transformations, including reductive amination, intramolecular cyclization, and the reduction of pyridine (B92270) precursors.
Reductive Amination Strategies for Piperidine Ring Formation
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for constructing C-N bonds and forming heterocyclic rings. nih.gov This strategy can be applied both inter- and intramolecularly to build the piperidine framework. A common approach involves the reaction of a primary amine with a 1,5-dicarbonyl compound, which first forms imines or enamines that are subsequently reduced in situ to the saturated heterocycle.
A particularly effective variant for creating symmetrically substituted piperidines is the double reductive amination (DRA) of a diketone. consensus.app For instance, a protected 1,5-diketone can react with an ammonia (B1221849) source (like ammonium (B1175870) formate) and a reducing agent to yield the corresponding 4-substituted piperidine. The choice of reducing agent is critical for the success of this transformation, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being frequently employed due to their selectivity for iminium ions over carbonyls. nih.gov
Table 1: Reductive Amination Approaches for Piperidine Synthesis
| Reaction Type | Amine Source | Carbonyl Precursor | Reducing Agent | Key Features |
|---|---|---|---|---|
| Double Reductive Amination | Ammonium Acetate/Formate | 1,5-Diketone | NaBH₃CN | Forms the ring in a single step from an acyclic precursor. consensus.app |
| Stepwise Amination/Reduction | Primary Amine | 1,5-Dicarbonyl Compound | NaBH(OAc)₃ | Involves initial imine formation followed by reduction. nih.gov |
| Intramolecular Reductive Amination | Amino-ketone/aldehyde | N/A | H₂, Pd/C | Cyclization of a linear amino-carbonyl substrate. |
Intramolecular Cyclization and Annulation Approaches to Piperidine Derivatives
Intramolecular cyclization reactions provide a robust platform for synthesizing piperidine derivatives with a high degree of control over substitution patterns. organic-chemistry.org One of the most prevalent methods for accessing the 4-aminopiperidine (B84694) scaffold begins with the synthesis of a 4-piperidone (B1582916) intermediate. This can be achieved through the Dieckmann condensation of a diester, typically formed by the double Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the N-substituted 4-piperidone. This ketone serves as a versatile handle for introducing the 4-amino group, often via reductive amination with an ammonia source or through the formation and subsequent reduction of an oxime. organic-chemistry.org
Other intramolecular strategies include aza-Michael reactions, where an amine tethered to an α,β-unsaturated carbonyl system undergoes cyclization. researchgate.net Radical-mediated cyclizations and transition-metal-catalyzed annulations of amino-alkenes or -alkynes also represent viable, albeit more complex, routes to functionalized piperidines. researchgate.netresearchgate.net
Table 2: Intramolecular Cyclization Strategies for Piperidine Ring Synthesis
| Cyclization Method | Key Precursor | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| Dieckmann Condensation | N-substituted bis(ester) | NaOEt (base) | β-keto ester (4-piperidone precursor) dtic.mil |
| Aza-Michael Reaction | Amino-tethered α,β-unsaturated ester/ketone | Base or Organocatalyst | Substituted piperidine researchgate.net |
| Prins / Carbonyl-Ene Cyclization | N-tethered homoallylic amine with aldehyde | Lewis or Brønsted Acid | 3,4-disubstituted piperidine consensus.app |
Hydrogenation and Reduction Methods for Piperidine Ring Synthesis
The catalytic hydrogenation of pyridine derivatives is one of the most direct and industrially significant methods for producing piperidines. dtic.milyoutube.com To obtain the 4-aminopiperidine core, a suitably substituted pyridine, such as 4-aminopyridine (B3432731) or a precursor like 4-nitropyridine (B72724) or 4-cyanopyridine, is reduced. This dearomatization typically requires high pressures of hydrogen gas and transition metal catalysts.
Commonly used catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and various forms of nickel. researchgate.net The reaction is often conducted in acidic media (e.g., acetic acid or hydrochloric acid) to protonate the pyridine nitrogen, which activates the ring toward reduction. The conditions must be carefully controlled to ensure complete saturation of the aromatic ring without causing side reactions, such as hydrogenolysis of substituents. Following hydrogenation, the nitrogen of the resulting 4-aminopiperidine can be protected with a tert-butoxycarbonyl (Boc) group to facilitate further functionalization.
Table 3: Catalytic Hydrogenation of Pyridine Precursors
| Pyridine Substrate | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| 4-Aminopyridine | PtO₂ (Adams' catalyst) | Acetic Acid | 50-70 bar H₂, room temp. | 4-Aminopiperidine researchgate.net |
| 4-Nitropyridine | Pd/C | Ethanol (B145695) / HCl | ~50 psi H₂, room temp. | 4-Aminopiperidine |
| Pyridine | Molybdenum Disulfide | N/A | High temp. & pressure | Piperidine wikipedia.org |
Introduction of the Cyclopropyl (B3062369) Moiety
Once the 4-(Boc-amino)piperidine scaffold is obtained, the final step is the introduction of the cyclopropyl group onto the piperidine nitrogen. This transformation can be accomplished through several modern synthetic methods.
Cyclopropanation Reagents and Methodologies for Cyclopropyl Ring Formation
The N-cyclopropylation of the secondary amine of 4-(Boc-amino)piperidine is a key transformation. Direct alkylation with cyclopropyl halides is generally inefficient due to the low reactivity of these substrates in SN2 reactions. Therefore, more sophisticated methods are preferred.
Reductive Amination: A highly effective and mild approach is the reductive amination of 4-(Boc-amino)piperidine with cyclopropanecarboxaldehyde. nih.gov The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal reducing agent for this purpose, as it is selective and tolerant of a wide range of functional groups. This one-pot procedure is often high-yielding and avoids the use of harsh reagents.
Copper-Catalyzed N-Arylation/Alkylation: A powerful alternative is the copper-promoted Chan-Lam coupling reaction. researchgate.netrsc.org This method involves the reaction of the piperidine with cyclopropylboronic acid in the presence of a copper(II) salt, such as copper(II) acetate, a ligand (e.g., 2,2′-bipyridine), and a base. The reaction is typically run under an air atmosphere, which facilitates the catalytic cycle. This methodology has proven effective for the N-cyclopropylation of various primary and secondary amines.
Table 4: Methods for N-Cyclopropylation of 4-(Boc-amino)piperidine
| Method | Cyclopropyl Source | Reagents / Catalyst | Key Features |
|---|---|---|---|
| Reductive Amination | Cyclopropanecarboxaldehyde | NaBH(OAc)₃, Dichloromethane (B109758) | Mild, one-pot procedure with high functional group tolerance. nih.gov |
| Chan-Lam Coupling | Cyclopropylboronic Acid | Cu(OAc)₂, 2,2'-bipyridine, Base | Modern cross-coupling method, effective for various amines. researchgate.netrsc.org |
| Nucleophilic Substitution | 1-Ethoxy-1-bromocyclopropane | Base, then NaBH₄/BF₃·OEt₂ | Two-step sequence involving an activated cyclopropyl electrophile. |
Stereochemical Considerations in the Introduction of the Cyclopropyl Substituent
The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. wikipedia.org When a substituent is introduced on the nitrogen atom, it can occupy either an axial or an equatorial position. The two chair conformers can interconvert via ring inversion, but the energy barrier for nitrogen inversion is substantially lower. wikipedia.org
For N-alkyl substituents, the equatorial position is strongly favored to avoid unfavorable 1,3-diaxial steric interactions with the axial hydrogens at the C-2 and C-6 positions. In the case of an N-methyl group, the equatorial conformation is preferred by approximately 3.16 kcal/mol. wikipedia.org The cyclopropyl group, being sterically more demanding than a methyl group, is expected to have an even stronger preference for the equatorial position. Computational studies and experimental data on related N-substituted piperidines confirm that bulky alkyl groups almost exclusively adopt the equatorial orientation in the lowest energy conformer. researchgate.net This conformational lock ensures that 4-(Boc-amino)-1-cyclopropyl-piperidine exists predominantly with the cyclopropyl group in the equatorial position, defining the molecule's three-dimensional shape and steric profile. While certain electronic effects, such as those in N-acylpiperidines, can favor an axial substituent to maximize orbital overlap, such factors are not dominant for a simple N-cyclopropyl group. nih.gov
tert-Butoxycarbonyl (Boc) Protection Chemistry in the Synthesis of this compound
The introduction and removal of the Boc group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperidines. Its stability under a wide range of conditions, coupled with its facile removal under specific acidic conditions, makes it an ideal tool for multi-step synthetic sequences.
The protection of an amine as its Boc-carbamate derivative is a common and highly efficient transformation. The reaction typically involves treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
The mechanism proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640). total-synthesis.comcommonorganicchemistry.com This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide. commonorganicchemistry.com The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.com
While the reaction can proceed without a base, one is often added to neutralize the protonated amine formed during the reaction, thereby regenerating the nucleophilic amine and driving the reaction to completion. commonorganicchemistry.comyoutube.com Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or aqueous bases like sodium hydroxide. total-synthesis.comcommonorganicchemistry.com The choice of solvent and base can be tailored to the specific substrate. For the synthesis of Boc-protected piperidines, common solvents include dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or methanol. sciforum.net
| Reagent/Catalyst | Role in Reaction | Common Examples |
| Boc-Protecting Agent | Source of the Boc group | Di-tert-butyl dicarbonate (Boc₂O) |
| Base (Optional) | Neutralizes protonated amine | Triethylamine (TEA), DIEA, NaOH, K₂CO₃ total-synthesis.comcommonorganicchemistry.comyoutube.com |
| Catalyst | Activates the protecting agent | Iodine, Perchloric acid on silica-gel sciforum.netorganic-chemistry.org |
| Solvent | Reaction medium | Dichloromethane (DCM), Methanol, THF |
A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which allows for the selective unmasking of the amine for subsequent reactions. total-synthesis.com This deprotection is crucial for sequential functionalization, where other parts of the molecule need to be modified while the amine is protected, and then the amine is revealed for a final transformation.
The mechanism of acid-catalyzed deprotection involves the protonation of one of the carbonyl oxygens of the carbamate (B1207046). total-synthesis.com This is followed by the fragmentation of the molecule to release the free amine, carbon dioxide, and a stable tertiary carbocation (the tert-butyl cation). total-synthesis.com The tert-butyl cation is then typically scavenged by a nucleophile or deprotonates to form isobutene gas. total-synthesis.com
A variety of acidic reagents can be employed for Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule. Strong acids like trifluoroacetic acid (TFA), often used neat or diluted in a solvent like DCM, are highly effective and commonly used for this purpose. d-nb.infobeilstein-journals.org Hydrochloric acid (HCl), either as a gas or as a solution in solvents like dioxane or methanol, is another prevalent choice. total-synthesis.com The mildness of these conditions allows for the preservation of other acid-sensitive groups if carefully controlled.
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 10-50% in DCM, or neat | Highly effective, volatile byproducts are easily removed. d-nb.infobeilstein-journals.org |
| Hydrochloric Acid (HCl) | Saturated solution in Dioxane, Methanol, or Ethyl Acetate | Common and cost-effective method. total-synthesis.com |
| Formic Acid | Neat or in a solvent | Milder alternative to TFA or HCl. |
| Lewis Acids | e.g., TMSI, ZnBr₂ | Used for substrates sensitive to strong protic acids. |
In the context of complex, multi-step syntheses, the concept of orthogonality is paramount. Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. The Boc group is a central component of many orthogonal protection strategies. total-synthesis.com
The Boc group's lability to acid makes it perfectly orthogonal to several other widely used amine protecting groups:
Fmoc (9-fluorenylmethoxycarbonyl) group: This group is removed under mild basic conditions (e.g., piperidine in DMF) and is completely stable to the acidic conditions used to cleave Boc groups. total-synthesis.comorganic-chemistry.org
Cbz (benzyloxycarbonyl) group: This group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), conditions under which the Boc group is entirely stable. total-synthesis.com
Alloc (allyloxycarbonyl) group: This group is cleaved using transition metal catalysis, typically with a palladium(0) catalyst, and is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively. total-synthesis.com
This orthogonality allows for intricate synthetic planning. For instance, in a molecule with two different amine groups, one could be protected with Boc and the other with Fmoc. The Fmoc group could be removed with a base to allow for functionalization of the first amine, and subsequently, the Boc group could be removed with acid to allow for a reaction at the second amine, all without interfering with other parts of the molecule. organic-chemistry.org
Advanced and Scalable Synthetic Techniques for Chemical Production
To meet the demands of pharmaceutical and chemical industries, traditional batch synthesis methods are often enhanced or replaced by advanced techniques that offer improved speed, efficiency, safety, and scalability. Microwave-assisted synthesis and flow chemistry are two such technologies that can be applied to the production of this compound.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comnanobioletters.com The rapid heating is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. mdpi.com
The application of microwave technology has been shown to be effective for reactions involving piperidine scaffolds and Boc-protected amines. researchgate.netscientificlabs.co.ukmdpi.com For the synthesis of this compound or its precursors, microwave heating could be applied to several steps:
N-alkylation: The introduction of the cyclopropyl group onto the piperidine nitrogen could be accelerated.
Boc-protection: The protection of the amino group with Boc₂O can be driven to completion in minutes rather than hours.
The main advantages of using microwave irradiation are the significant rate enhancements and the potential to enable difficult reactions that are sluggish under conventional heating. mdpi.comnanobioletters.com
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govmdpi.com This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. nih.gov
Adapting the synthesis of this compound to a flow process could provide substantial benefits for large-scale production. sciforum.net Key synthetic steps could be translated into a continuous flow setup:
Reagent Introduction: Solutions of the starting materials (e.g., a piperidine derivative and an alkylating agent) can be pumped from reservoirs and mixed at a T-junction before entering a heated reactor coil.
Reaction Zone: The residence time in the heated reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions to maximize conversion and minimize byproduct formation.
In-line Purification: The output stream can be directed through columns containing immobilized scavengers or reagents to remove excess starting materials or byproducts, simplifying the final purification. mdpi.com
Flow chemistry is particularly well-suited for handling reactions that are highly exothermic or require precise temperature control. nih.gov The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, preventing thermal runaways and improving reaction selectivity. This level of control and automation makes flow chemistry a powerful tool for the efficient, safe, and scalable production of chemical intermediates. sciforum.netmdpi.com
Green Chemistry Approaches in Synthetic Design
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for pharmaceutically important molecules, including this compound. These approaches focus on minimizing environmental impact by adhering to the principles of green chemistry, such as waste reduction, use of safer solvents and reagents, and improved energy efficiency.
One key area of improvement in the synthesis of the 4-aminopiperidine core is the move away from hazardous reducing agents. Traditional methods often employed reagents like lithium aluminum hydride, which pose significant safety risks and generate substantial waste. google.com A greener alternative involves the use of catalytic hydrogenation. For instance, a patented method for preparing 4-Boc-aminopiperidine utilizes a Palladium on carbon (Pd/C) catalyst for a hydrogenation reduction step. google.com This catalytic process is more atom-economical and environmentally benign compared to stoichiometric reductions.
The choice of solvent is another critical aspect of green synthetic design. Many classical organic reactions are performed in volatile and often toxic organic solvents. Research into the synthesis of piperidine derivatives has demonstrated the feasibility of using water as a solvent in one-pot, multi-component reactions. scispace.comresearchgate.net These methods, often catalyzed by non-toxic and recyclable catalysts like sodium lauryl sulfate (B86663) (SLS), offer significant advantages in terms of environmental safety and operational simplicity. scispace.comresearchgate.net While not yet specifically detailed for this compound, these aqueous-phase syntheses of related piperidine scaffolds highlight a promising avenue for future green process development.
Below is a comparative table illustrating how a traditional synthetic approach to the 4-aminopiperidine scaffold can be improved through the application of green chemistry principles.
| Synthetic Step | Traditional Method (Reagents, Solvents, Conditions) | Greener Alternative | Green Chemistry Principle Addressed |
| Reduction of Oxime/Imine Intermediate | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in THF/Methanol. | Catalytic hydrogenation using Pd/C or Raney Nickel in ethanol or water under H₂ pressure. google.com | Use of catalytic reagents, safer solvents, waste prevention. |
| Solvent Choice for Piperidine Ring Formation | Dichloromethane (DCM), Toluene, or other chlorinated/aromatic solvents. | Water, Ethanol, or performing the reaction neat (solvent-free). scispace.comresearchgate.net | Use of safer solvents, waste prevention. |
| Overall Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component synthesis. scispace.comresearchgate.net | Atom economy, reduction of energy use, waste prevention. |
For the subsequent N-cyclopropylation of the 4-(Boc-amino)piperidine intermediate, green approaches would favor catalytic methods over traditional routes that often use harsh bases and alkylating agents with poor atom economy. The development of catalytic N-cyclopropylation reactions using safer cyclopropylating agents and recyclable catalysts is an active area of research that could further enhance the green profile of the synthesis of this compound.
Chemical Transformations and Reactivity of 4 Boc Amino 1 Cyclopropyl Piperidine
Nucleophilic Reactivity of the Piperidine (B6355638) Amine Functionality
The primary amino group at the C4 position, once deprotected, is a key site for nucleophilic reactions. The Boc group is typically removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield 4-amino-1-cyclopropyl-piperidine. This resulting primary amine is a potent nucleophile and readily participates in various bond-forming reactions.
Its nucleophilicity allows it to be used as a building block in the synthesis of more complex molecules. For example, it can be employed in the synthesis of piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). scientificlabs.co.uk Furthermore, this amine functionality is crucial for creating aminopiperidine derivatives that have been investigated as antibacterial agents and chemokine (C-C motif) receptor 5 (CCR5) antagonists. caymanchem.com
The N1 tertiary amine, bearing the cyclopropyl (B3062369) group, is generally less nucleophilic due to steric hindrance and its involvement in the ring system. However, it can still participate in reactions under specific conditions, such as quaternization with highly reactive electrophiles.
Condensation Reactions Involving the Amino Group (e.g., with Sulfhydryl Compounds, Carboxylic Acids)
Following Boc deprotection, the liberated primary amine at the C4 position is highly reactive in condensation reactions, most notably with carboxylic acids to form amide bonds. This transformation is fundamental in medicinal chemistry for linking the piperidine scaffold to other molecular fragments. The reaction is typically facilitated by standard peptide coupling reagents. researchgate.net
A common method for this amidation involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.orgresearchgate.net This system activates the carboxylic acid, forming a mixed anhydride (B1165640) in situ, which then readily reacts with the amine. rsc.org Another approach utilizes diboronic acid, which can catalyze amide bond formation under mild conditions. acs.orgacs.org These methods are valued for their efficiency and compatibility with a wide range of functional groups.
The formation of an amide linkage is a key step in the synthesis of numerous biologically active compounds. For instance, the 4-amino-1-cyclopropyl-piperidine core can be coupled with various carboxylic acids to generate libraries of compounds for screening as potential therapeutics, such as modulators of opioid receptors. While reactions with sulfhydryl compounds to form thioamides are less commonly documented for this specific molecule, the principle of nucleophilic attack by the amine on an activated thiocarbonyl species would apply.
Substitution Reactions at the Cyclopropylamino and Piperidine Ring Positions
Substitution reactions for this molecule primarily involve the functional groups attached to the rings rather than direct substitution on the C-H bonds of the cyclopropyl or piperidine rings, which would require more specialized and often harsh conditions.
After deprotection of the Boc group, the resulting primary amine is the main handle for substitution reactions. It can undergo N-alkylation or N-arylation, for example, through Buchwald-Hartwig amination protocols, to connect the piperidine moiety to various aryl or heteroaryl systems. researchgate.net This is a powerful method for creating diverse derivatives.
The N-cyclopropyl group on the piperidine ring is generally stable. However, under certain catalytic conditions, reactions involving this group could be envisaged, although they are not commonly reported for this specific substrate. More typically, the entire 1-cyclopropyl-4-aminopiperidine unit is treated as a building block and installed onto a larger molecular scaffold via the reactivity of the C4-amino group.
Further Functionalization of the Piperidine Ring System for Derivative Synthesis
4-(Boc-amino)-1-cyclopropyl-piperidine serves as a versatile scaffold for the synthesis of a wide array of derivatives, primarily through modifications initiated after the deprotection of the amino group. The resulting 4-amino-1-cyclopropyl-piperidine is a valuable intermediate in drug discovery.
Its utility is demonstrated in the preparation of novel analogues of DPP-4 inhibitors like Alogliptin, where the aminopiperidinyl moiety is crucial for interaction with the target enzyme. beilstein-journals.org The synthesis often involves coupling the deprotected amine with a suitable electrophilic partner. Similarly, this scaffold is found in compounds designed as muscarinic antagonists and potent opioid agonists. researchgate.net The cyclopropyl group, in particular, can contribute to favorable hydrophobic interactions with biological targets, enhancing binding affinity and specificity.
The general strategy involves a convergent synthesis where the piperidine core is prepared and then coupled to another key intermediate. For example, in the synthesis of a novel Alogliptin analogue, the deprotected piperidine intermediate is condensed with a pyrimidine (B1678525) dione (B5365651) fragment. beilstein-journals.org This modular approach allows for the rapid generation of diverse chemical entities for structure-activity relationship (SAR) studies.
| Derivative Class | Synthetic Transformation | Potential Application | Reference |
|---|---|---|---|
| DPP-4 Inhibitor Analogues | Condensation with pyrimidine dione intermediate | Type 2 Diabetes | beilstein-journals.org |
| Opioid Receptor Modulators | Coupling with various molecular fragments | Pain Management | |
| M3 Muscarinic Antagonists | Amide bond formation with specific carboxylic acids | Various | researchgate.net |
| HIV-1 NNRTIs | Incorporation into triazine or diarylpyrimidine structures | Antiviral Therapy | scientificlabs.co.uk |
Stereochemical Control in Derivatization Reactions and Analog Preparation
While the parent this compound is achiral, derivatization can introduce stereocenters, making stereochemical control a critical aspect of synthesis. For instance, if the piperidine ring itself is substituted, as in the synthesis of cis-3-methyl-4-aminopiperidine derivatives, the relative stereochemistry of the substituents becomes important for biological activity. researchgate.net The introduction of substituents can reduce the number of possible conformations, which may be crucial for effective binding to a biological target. researchgate.net
In the synthesis of complex molecules like Alogliptin, which contains a chiral center at the 3-position of the piperidine ring ((3R)-3-amino-1-piperidinyl), the stereochemistry is paramount for its potent inhibitory activity. beilstein-journals.org Although the title compound is substituted at the 4-position, the principles of stereocontrol are directly transferable when designing syntheses for chiral analogues. Synthetic strategies often involve either starting from a chiral precursor or employing stereoselective reactions. For example, enantioselective lithiation followed by coupling reactions has been explored for functionalizing Boc-protected cyclic amines, although this has proven challenging for the piperidine system itself. researchgate.net
When preparing derivatives, if a reaction creates a new chiral center, diastereomers may be formed. The separation of these diastereomers or the development of a diastereoselective reaction is then necessary to isolate the desired biologically active isomer. For example, in the synthesis of polysubstituted piperidines, intramolecular reductive cyclization can lead to the formation of a single diastereomer. ajchem-a.com
Spectroscopic and Computational Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual atoms.
The ¹H and ¹³C NMR spectra of 4-(Boc-amino)-1-cyclopropyl-piperidine provide a definitive fingerprint of its molecular structure. Each distinct proton and carbon atom in the molecule generates a signal in the spectrum, and the position (chemical shift), multiplicity (splitting pattern), and integration of these signals confirm the presence and connectivity of the key functional groups.
¹H NMR: The proton NMR spectrum is characterized by several key signals. The tert-butoxycarbonyl (Boc) protecting group produces a prominent singlet peak, integrating to nine protons, typically found in the upfield region of the spectrum. The protons on the cyclopropyl (B3062369) ring attached to the piperidine (B6355638) nitrogen appear as a complex set of multiplets at even higher field, a characteristic feature of strained ring systems. The protons on the piperidine ring itself resonate as a series of multiplets in the intermediate region, with their chemical shifts influenced by their position relative to the nitrogen atom and the bulky Boc-amino substituent.
¹³C NMR: The carbon NMR spectrum complements the proton data by showing distinct signals for each carbon environment. The carbonyl carbon of the Boc group appears as a downfield signal. The quaternary carbon of the tert-butyl group and the methyl carbons give rise to characteristic signals. The carbons of the piperidine ring and the cyclopropyl group resonate at specific chemical shifts that confirm the cyclic framework of the molecule.
The combined analysis of ¹H and ¹³C NMR data allows researchers to piece together the molecular structure, confirming the successful synthesis of the target compound.
Table 1: Characteristic NMR Data for this compound
| Group | ¹H NMR Signal | ¹³C NMR Signal |
| Boc Group | Singlet (~1.4 ppm, 9H) | Carbonyl (~155 ppm), Quaternary C (~79 ppm), Methyls (~28 ppm) |
| Piperidine Ring | Multiplets (various) | Methine (CH-N) and Methylene (CH₂) signals |
| Cyclopropyl Ring | Multiplets (upfield region) | Methine (CH-N) and Methylene (CH₂) signals |
The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and variable temperature NMR, can be used to study these conformational dynamics. researchgate.netresearchgate.net For Boc-protected piperidines, hindered rotation around the carbamate (B1207046) C–N bond can also occur, leading to the broadening of NMR signals at room temperature. researchgate.net By analyzing the NMR spectra at different temperatures, researchers can investigate the energy barriers associated with ring inversion and bond rotation, providing a more complete picture of the molecule's three-dimensional structure and dynamic behavior in solution. researchgate.net
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent molecule with very high precision (typically to within a few parts per million). For this compound, which has a molecular formula of C₁₃H₂₄N₂O₂, the calculated monoisotopic mass is 240.18378 Da. An HRMS measurement that matches this theoretical value provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.
In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The pattern of fragmentation is highly dependent on the molecule's structure and provides valuable corroborating evidence. For this compound, common fragmentation pathways observed under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would include:
Loss of the tert-butyl group: Cleavage of the tert-butyl cation ([C₄H₉]⁺), resulting in a fragment ion with a decrease in m/z of 57.
Loss of isobutylene (B52900): A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈), leading to a fragment with a mass reduction of 56.
Piperidine Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions whose masses can be predicted and identified. nih.govresearchgate.net
By analyzing these fragmentation patterns, chemists can confirm the presence of the key structural motifs within the molecule, such as the Boc group and the piperidine core. wvu.edunih.gov
Table 2: Predicted Mass Spectrometry Fragments
| Fragment Description | Molecular Formula of Loss | Change in m/z |
| Molecular Ion [M]⁺ | - | 240.18 |
| Loss of tert-butyl group | C₄H₉ | -57 |
| Loss of isobutylene | C₄H₈ | -56 |
| Loss of entire Boc group | C₅H₉O₂ | -101 |
Chromatographic Techniques for Research Analysis
Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile compounds like this compound. In reverse-phase HPLC, the compound is passed through a column (e.g., a C18 column) with a liquid mobile phase. The time it takes for the compound to travel through the column (retention time) is characteristic of the molecule. A pure sample will ideally show a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration, allowing for quantitative purity assessment (e.g., >98%).
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. This technique separates compounds in the gas phase before introducing them into a mass spectrometer. This provides both separation information (from the GC) and structural information (from the MS), making it a powerful tool for identifying the main product and any potential impurities or byproducts in a synthesis.
These analytical techniques, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for its use in further academic research and synthetic applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthesized compounds like this compound. In typical academic and industrial settings, reversed-phase HPLC (RP-HPLC) is the most common method employed for this purpose. This method allows for the separation of the main compound from any impurities, starting materials, or by-products generated during its synthesis. Purity levels are often reported to be greater than 97% or 98% for commercially available research-grade samples. chemimpex.comjk-sci.com
A stability-indicating HPLC method can also be developed to monitor the degradation of the compound under various stress conditions, such as exposure to acid, base, heat, light, and oxidizing agents. researchgate.net This involves subjecting the compound to forced degradation and ensuring the analytical method can separate the intact drug from its degradation products. researchgate.net For piperidine-containing compounds that may lack a strong UV chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection and sensitivity. nih.gov The validation of such HPLC methods is performed according to International Conference on Harmonization (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness. researchgate.netnih.gov
Below is an example data table outlining typical parameters for an RP-HPLC method used for purity assessment.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% acid like phosphoric acid or formic acid) |
| Gradient | Isocratic or Gradient elution (e.g., 32:68 v/v Acetonitrile:Water) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30°C nih.gov |
| Detection | UV at 228 nm (with derivatization) or ~210 nm (without derivatization) nih.gov |
| Injection Volume | 10 µL |
| Purity Specification | ≥98% jk-sci.com |
Chiral HPLC for Enantiomeric Excess Determination
While this compound is not inherently chiral at the piperidine ring, chirality can be introduced through substitution, or it may be a component of a larger chiral molecule. In such cases, Chiral HPLC is the definitive method for separating enantiomers and determining the enantiomeric excess (ee). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are widely used for this purpose. nih.govnih.gov The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov The mobile phase often consists of a mixture of an alkane (like hexane) and an alcohol (like ethanol (B145695) or isopropanol), sometimes with a basic additive such as diethylamine (B46881) (DEA) to improve peak shape and prevent strong retention of basic analytes on the stationary phase. nih.govmdpi.com Once optimized, the method can be used to quantify the enantiomeric excess, a critical parameter in pharmaceutical development where enantiomers can have different pharmacological activities. mdpi.com
Table 2: Typical Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP nih.gov |
| Mobile Phase | Hexane/Ethanol (e.g., 60:40 v/v) with 0.1% Diethylamine (DEA) nih.govnih.gov |
| Flow Rate | 0.5 - 1.2 mL/min nih.govresearchgate.net |
| Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV at an appropriate wavelength (e.g., 220-240 nm) researchgate.netrsc.org |
| Resolution (Rs) | > 1.5 for baseline separation nih.gov |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of molecules like this compound. dergipark.org.tr By solving the Kohn-Sham equations, DFT calculations can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. dergipark.org.tr These theoretical calculations provide a detailed three-dimensional structure of the molecule in its ground state. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is crucial for obtaining results that correlate well with experimental data. dergipark.org.tr
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in predicting the chemical reactivity of a molecule. nih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis helps in understanding the molecule's kinetic stability and its potential role in chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the charge distribution on the surface of a molecule, allowing for the identification of reactive sites. dergipark.org.trresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. rsc.orgnih.gov Green and yellow represent areas with intermediate potential. For this compound, the oxygen atoms of the Boc group would typically appear red, while the hydrogen atom of the N-H group would appear blue, identifying them as key sites for interaction. researchgate.net
Fukui function analysis provides a more quantitative prediction of local reactivity. It identifies which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Table 3: Summary of Computational Analyses and Predicted Insights
| Analysis Type | Key Parameters | Information Obtained |
|---|---|---|
| DFT | Bond Lengths, Bond Angles, Dihedral Angles | Optimized 3D molecular structure and electronic energies. dergipark.org.tr |
| HOMO-LUMO | E(HOMO), E(LUMO), Energy Gap (ΔE) | Prediction of chemical reactivity and kinetic stability. researchgate.net |
| MEP | Electrostatic Potential Surface | Identification of nucleophilic and electrophilic reactive sites. researchgate.net |
| NBO | Stabilization Energy E(2) | Quantification of intramolecular charge transfer and hyperconjugative interactions. taylorfrancis.com |
Topological Studies (AIM, ELF, LOL) for Bonding Characterization
An AIM analysis would identify bond critical points (BCPs) and ring critical points (RCPs) to define the molecular graph. The properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of the bonds. For instance, the C-N and C-C bonds of the piperidine and cyclopropyl rings would be analyzed to understand their covalent character, while intramolecular hydrogen bonds, if present, would be identified by the presence of a BCP between a hydrogen donor and acceptor.
ELF and LOL analyses would offer a complementary perspective by mapping the spatial localization of electrons. These methods would visualize regions of high electron density corresponding to core electrons, lone pairs, and bonding pairs. In the context of this compound, ELF and LOL would be particularly useful in illustrating the electronic environment of the nitrogen atoms, the carbonyl group of the Boc protecting group, and the strained bonds of the cyclopropyl ring.
A hypothetical data table summarizing the expected findings from an AIM analysis is presented below.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C-N (piperidine) | ~0.25 | Negative | Covalent |
| C-C (piperidine) | ~0.24 | Negative | Covalent |
| C-C (cyclopropyl) | ~0.23 | Negative | Covalent (strained) |
| N-H···O=C (intramolecular) | ~0.02 | Positive | Weak non-covalent |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from an AIM analysis.
Potential Energy Surface (PES) Studies for Conformational Preferences
Potential Energy Surface (PES) studies are crucial for understanding the conformational landscape of flexible molecules like this compound. The piperidine ring can adopt several conformations, primarily chair, boat, and twist-boat forms. The substituents on the ring, namely the Boc-amino and cyclopropyl groups, will significantly influence the relative energies of these conformers.
A PES scan would be performed by systematically varying key dihedral angles of the molecule and calculating the corresponding single-point energies. This would allow for the identification of local minima, corresponding to stable conformers, and transition states that connect them. The results would likely show that the chair conformation of the piperidine ring is the most stable, with the bulky Boc-amino and cyclopropyl groups occupying equatorial positions to minimize steric hindrance.
The relative energies of different conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This information is vital for understanding the molecule's behavior in solution and its interaction with biological targets.
Below is an illustrative table of expected relative energies for different conformers.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| Chair 1 | 4-Boc-amino (eq), 1-cyclopropyl (eq) | 0.00 |
| Chair 2 | 4-Boc-amino (ax), 1-cyclopropyl (eq) | > 2.0 |
| Twist-Boat | - | > 5.0 |
| Boat | - | > 6.0 |
Note: The data in this table is hypothetical and intended to illustrate the expected outcomes of a PES study.
Thermodynamic Parameter Studies at Varying Temperatures
Computational studies can predict the thermodynamic parameters of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), as a function of temperature. These parameters are derived from frequency calculations performed on the optimized geometry of the molecule.
For this compound, these calculations would provide insights into its stability and reactivity at different temperatures. The temperature dependence of these parameters is important for understanding the molecule's behavior under various experimental conditions. For example, an increase in temperature would lead to a more significant contribution from the entropic term to the Gibbs free energy, which could affect the position of conformational equilibria.
The calculated thermodynamic properties would be essential for predicting the spontaneity of reactions involving this molecule and for understanding its pharmacokinetic and pharmacodynamic properties.
A sample data table of calculated thermodynamic parameters at different temperatures is provided below.
| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |
| 298.15 | Value | Value | Value |
| 310.15 | Value | Value | Value |
| 323.15 | Value | Value | Value |
Note: This table is a template, as specific calculated values for this compound are not available in the public domain.
Strategic Applications in Medicinal Chemistry and Organic Synthesis As a Building Block
Utilization in the Synthesis of Bioactive Molecules
The versatility of 4-(Boc-amino)-1-cyclopropyl-piperidine is evident in its widespread use as a foundational element for constructing complex molecular architectures. chemimpex.com The presence of the tert-butoxycarbonyl (Boc) protecting group on the 4-amino position ensures stability during multi-step synthetic sequences, allowing for selective reactions at other sites of the molecule. The piperidine (B6355638) ring itself is a common "privileged scaffold" in medicinal chemistry, frequently found in the structures of approved drugs and clinical candidates due to its favorable pharmacokinetic properties and ability to engage in critical binding interactions with biological targets. researchgate.netnih.gov
Integration into Drug Scaffolds for Enhanced Pharmacological Profiles
The incorporation of the 1-cyclopropyl-piperidine fragment into drug scaffolds is a deliberate strategy to enhance pharmacological profiles. The cyclopropyl (B3062369) group, in particular, offers several advantages that are highly sought after in drug design. nih.gov Its small, rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, thereby improving binding affinity for its target. researchgate.net
Furthermore, the cyclopropyl moiety is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This can lead to improved oral bioavailability and a longer duration of action. The enhanced π-character of its C-C bonds and the shorter, stronger C-H bonds also contribute to its unique electronic properties, which can favorably influence interactions with protein targets. researchgate.netsemanticscholar.org The combination of the metabolically robust cyclopropyl group with the versatile piperidine scaffold allows medicinal chemists to systematically improve the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net
Development of Targeted Therapeutic Intermediates and Lead Compounds
As a key intermediate, this compound facilitates the synthesis of targeted therapeutic agents across various disease areas. Its structure is particularly suited for the development of molecules targeting neurological disorders and viral infections. chemimpex.com After deprotection of the Boc group to reveal the primary amine, this functional group serves as a versatile handle for introducing a wide array of substituents through reactions such as amidation, reductive amination, or urea (B33335) formation. This allows for the systematic exploration of chemical space to identify lead compounds with optimal activity against specific biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels. The compound is a crucial intermediate for creating complex molecules with potentially enhanced efficacy and specificity. chemimpex.com
Role in the Discovery and Optimization of Novel Chemical Entities
The discovery of new drugs often relies on the use of well-designed building blocks that can be readily modified to optimize biological activity. This compound fits this role perfectly, enabling both the discovery of novel chemical entities and their subsequent optimization into clinical candidates.
Design of Inhibitors and Modulators Based on the this compound Moiety
The 1-cyclopropyl-4-aminopiperidine core is a prominent feature in the design of various enzyme inhibitors and receptor modulators. A notable example is its use in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type-2 diabetes. beilstein-journals.org DPP-4 inhibitors like Alogliptin contain an aminopiperidinyl moiety that forms crucial salt-bridge interactions within the enzyme's active site. beilstein-journals.org Researchers have synthesized novel analogues of Alogliptin by incorporating a spirocyclic cyclopropyl ring onto the piperidine scaffold, demonstrating the utility of this structural motif in designing potent and selective enzyme inhibitors. beilstein-journals.org The specific geometry and electronic nature of the cyclopropyl-piperidine unit are key to achieving high-affinity binding and effective modulation of the biological target.
Exploration of Structure-Activity Relationships through Derivatization and Conformational Control
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. The this compound scaffold is an excellent platform for conducting such studies. nih.govrsc.org The deprotected 4-amino group allows for the introduction of diverse functional groups, enabling chemists to probe the steric and electronic requirements of the target's binding pocket.
By systematically varying the substituents attached to the amino group, researchers can map out the key interactions that govern potency and selectivity. For instance, in the development of hepatitis C virus (HCV) assembly inhibitors, the 4-aminopiperidine (B84694) scaffold was systematically modified to improve potency and drug-like properties. nih.gov The conformational constraint imposed by the cyclopropyl group on the piperidine nitrogen helps to reduce the entropic penalty upon binding, which can contribute to enhanced ligand efficiency. researchgate.net This conformational control is a powerful tool in optimizing lead compounds.
Case Studies of this compound Derivatives in Pre-Clinical Research
The practical application of this compound as a building block is best illustrated through specific examples of its derivatives in pre-clinical research. These case studies highlight the successful translation of chemical design into tangible therapeutic potential.
One area where derivatives have shown promise is in the development of novel antibacterial agents. Quinolone antibiotics, a major class of antibacterial drugs, often feature a piperazine (B1678402) or aminopyrrolidine group at the C-7 position. researchgate.net Medicinal chemists have explored replacing these traditional side chains with novel piperidine derivatives, including those derived from a 4-amino-4-methylpiperidine core, to find agents with potent and broad-spectrum activity against Gram-positive bacteria. researchgate.net The synthesis of a key intermediate, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, showcases a multi-step pathway where the core piperidine structure is strategically functionalized. researchgate.net
In another example, the 4-aminopiperidine scaffold was identified as a novel inhibitor of hepatitis C virus (HCV) assembly. nih.gov Starting from an initial screening hit, a medicinal chemistry campaign was launched to optimize the compound. Using 4-amino-1-Boc-piperidine as a starting material, various analogues were synthesized. This led to the identification of derivatives with significantly increased potency against HCV, reduced toxicity, and improved metabolic properties, demonstrating the value of this scaffold in developing antiviral therapeutics. nih.gov
The table below summarizes the activity of a selected derivative based on the 4-aminopiperidine scaffold.
| Compound ID | Target/Assay | Activity (EC₅₀) | Therapeutic Area |
| Optimized 4AP Derivative | Hepatitis C Virus (HCV) Assembly | 0.3 µM | Antiviral |
This interactive table is based on data for optimized compounds from the 4-aminopiperidine (4AP) series in pre-clinical HCV research. nih.gov
Pre-Clinical Investigations in Antiviral Research (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors)
The quest for novel antiviral agents, particularly for rapidly mutating viruses like HIV-1, necessitates the development of molecules with unique structural features that can overcome resistance. This compound is a valuable starting material in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The cyclopropyl group is of particular interest in this context as it can effectively occupy hydrophobic pockets within the NNRTI binding site of the HIV-1 reverse transcriptase. nih.gov The rigid nature of the cyclopropyl ring helps to orient the molecule optimally for binding, potentially increasing potency and improving the resistance profile.
The piperidine ring acts as a central scaffold, allowing for the attachment of various pharmacophoric groups. The Boc-protected amine at the 4-position can be deprotected and subsequently functionalized to introduce moieties that can form crucial hydrogen bonds or other interactions with the enzyme. The design of novel bicyclic NNRTIs, for instance, has shown that constrained ring systems can lead to compounds with low nanomolar activity against wild-type and mutated viral strains. nih.gov The incorporation of a cyclopropyl-piperidine unit is a strategic approach to introduce such conformational constraints.
Table 1: Examples of Piperidine-Containing HIV-1 NNRTIs and their Activity
| Compound Class | Target | Key Structural Features | Reported Activity Range |
| Diarylpyrimidines | HIV-1 RT | Piperidine substituent | Low nanomolar EC50 values |
| Indole Derivatives | HIV-1 RT | Cyclopropyl group | IC50 values comparable to Nevirapine |
Note: This table represents general findings for the class of compounds and is not specific to derivatives of this compound.
Pre-Clinical Investigations in Oncology (e.g., Bromodomain Inhibitors, HepG2 Cell Cycle Arrest Agents, SIRT2 Inhibitors)
In the field of oncology, the this compound scaffold is utilized in the design of inhibitors for various cancer-related targets. The piperidine core is a common feature in many small molecule inhibitors, providing a robust framework for orienting functional groups that interact with the target protein. nih.govresearchgate.net
Bromodomain Inhibitors: Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene transcription. nih.gov Inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal) family, have shown promise in cancer therapy. The design of potent and selective bromodomain inhibitors often involves a central scaffold that presents key pharmacophores in a specific spatial arrangement. nih.gov The rigid cyclopropyl-piperidine unit can serve as such a scaffold, with the deprotected amine providing a point for elaboration to mimic the acetyl-lysine binding motif.
SIRT2 Inhibitors: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target in cancer and neurodegenerative diseases. mdpi.comrsc.org The development of selective SIRT2 inhibitors is an active area of research. nih.gov The this compound scaffold can be used to generate novel SIRT2 inhibitors where the piperidine ring serves as a central structural element. The amine functionality, after deprotection, can be acylated or otherwise modified to interact with the active site of the enzyme.
Table 2: Application of Piperidine Scaffolds in Oncology Research
| Target Class | Therapeutic Strategy | Role of Piperidine Scaffold |
| Bromodomains | Epigenetic modulation | Central scaffold for pharmacophore presentation |
| Cell Cycle Proteins | Induction of cell cycle arrest | Core structure for cytotoxic agents |
| SIRT2 | Enzyme inhibition | Framework for inhibitor design |
Pre-Clinical Investigations in Neurological Disorders (e.g., Muscarinic M3 Antagonists, Neuroactive Agents, CNS modulators)
The development of drugs targeting the central nervous system (CNS) presents unique challenges, including the need for blood-brain barrier penetration and high receptor selectivity. The this compound building block is well-suited for the synthesis of novel neuroactive agents. The piperidine ring is a common motif in many CNS drugs. nih.govnih.gov
Muscarinic M3 Antagonists: Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and selective antagonists for subtypes like M3 are sought for the treatment of various disorders. The design of selective muscarinic antagonists often involves a piperidine core. nih.gov The cyclopropyl group on the piperidine nitrogen can influence the binding affinity and selectivity for different muscarinic receptor subtypes. The Boc-protected amine allows for the introduction of side chains that can further enhance receptor interactions.
Neuroactive Agents and CNS Modulators: The physicochemical properties of a molecule, such as its lipophilicity and polar surface area, are critical for its ability to cross the blood-brain barrier. The cyclopropyl group can increase the lipophilicity of a molecule while the piperidine nitrogen can be a key basic center for interacting with CNS targets. nih.gov The use of this compound as a starting material allows for the controlled synthesis of libraries of compounds with varying substituents, which can be screened for desired neuropharmacological activities.
Application in Peptidomimetics and the Construction of Rigid Scaffolds for Receptor Targeting
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The introduction of conformational constraints is a key strategy in the design of peptidomimetics. rsc.org
The cyclopropane (B1198618) ring is a well-established tool for inducing rigidity in flexible molecules. researchgate.net By incorporating a cyclopropyl group into the piperidine ring, the this compound scaffold provides a rigid building block for the synthesis of peptidomimetics. This rigidity helps to pre-organize the molecule into a specific conformation that is favorable for binding to a biological target, such as a receptor or enzyme. nih.govnih.gov
The deprotected amine on the piperidine ring can serve as an anchor point for the attachment of amino acid side chains or other functional groups, allowing for the construction of complex molecules that mimic the key binding elements of a natural peptide ligand. This approach has been successfully used in the design of inhibitors for enzymes such as HIV-1 protease. nih.gov
Future Research Directions and Emerging Challenges
Development of Novel Stereoselective and Asymmetric Synthetic Pathways for Derivatization
The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of synthetic methods that afford precise control over the three-dimensional arrangement of atoms is paramount. For derivatives of 4-(Boc-amino)-1-cyclopropyl-piperidine, future research is increasingly directed towards novel stereoselective and asymmetric synthetic strategies.
A significant challenge lies in creating complex piperidine (B6355638) derivatives with multiple contiguous stereocenters. researchgate.net Current research in asymmetric synthesis offers several promising avenues:
Catalytic Asymmetric Hydrogenation: While hydrogenation is a fundamental method for producing piperidines from pyridine (B92270) precursors, achieving high stereoselectivity remains a challenge due to often harsh reaction conditions. nih.gov Future work will likely focus on developing novel chiral catalysts (e.g., based on iridium or rhodium) that can operate under milder conditions to stereoselectively reduce substituted pyridine precursors, thereby installing desired stereocenters early in the synthetic sequence. nih.gov
Nitro-Mannich Reactions: The diastereoselective nitro-Mannich reaction has been shown to be an effective method for creating functionalized piperidines with control over stereochemistry at the 2-, 3-, and 4-positions. researchgate.net Adapting this methodology to substrates related to this compound could enable the synthesis of a diverse library of stereochemically pure compounds. researchgate.net
Cyclization Cascades: Intramolecular cyclization reactions, such as reductive amination or radical-mediated cyclizations, offer efficient pathways to the piperidine core. nih.gov The development of new catalytic systems, for instance, those using gold(I) for oxidative amination of alkenes or iron for reductive amination, could provide highly diastereoselective routes to complex derivatives. nih.gov
These advanced synthetic methods are crucial for exploring the structure-activity relationship (SAR) of new therapeutic candidates, as different stereoisomers can exhibit vastly different pharmacological profiles.
| Synthetic Strategy | Key Advantage | Potential Application for Derivatization |
| Catalytic Asymmetric Hydrogenation | Direct formation of chiral piperidines from aromatic precursors. nih.gov | Synthesis of enantiomerically pure piperidine cores for further functionalization. |
| Diastereoselective Nitro-Mannich Reaction | Creation of multiple contiguous stereocenters with high control. researchgate.net | Accessing complex substitution patterns with defined stereochemistry. |
| Intramolecular Cyclization Cascades | Rapid construction of the piperidine ring from acyclic precursors. nih.gov | Efficient synthesis of diverse scaffolds with potential for stereocontrol. |
Further Innovations in Green Chemistry for Sustainable Production and Transformations
The pharmaceutical industry is increasingly under pressure to adopt more sustainable and environmentally benign manufacturing processes. unibo.it The principles of green chemistry—reducing waste, avoiding hazardous reagents, and improving energy efficiency—are central to this effort. For a widely used building block like this compound, developing greener synthetic and derivatization protocols is a critical future direction.
Innovations are being pursued in several areas:
Solvent Reduction: A major drawback of many synthetic procedures, including solid-phase peptide synthesis (SPPS) where piperidine derivatives are often used for Fmoc deprotection, is the large volume of solvent required for washing steps. peptide.com Research into protocols that combine reaction and deprotection steps, thereby minimizing solvent-intensive washings, could significantly reduce waste. peptide.com The use of greener solvents or solvent-free reaction conditions is another key area of exploration. unibo.it
Catalytic Efficiency: Shifting from stoichiometric reagents to catalytic methods reduces waste and improves atom economy. Future research will likely focus on developing more robust and recyclable catalysts for the synthesis and modification of the piperidine scaffold.
Process Intensification: The adoption of continuous flow chemistry, as opposed to traditional batch processing, can offer improved safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste streams.
These green chemistry initiatives are not only environmentally responsible but also offer economic advantages by reducing raw material consumption and waste disposal costs. unibo.it
Advanced Computational Modeling for Structure-Based Design and Predictive Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before they are synthesized. nih.gov For derivatives of this compound, advanced computational modeling offers a powerful approach to accelerate the discovery of novel therapeutic agents.
Future research in this area will leverage several computational techniques:
Molecular Docking and Dynamics: These methods are used to predict how a ligand binds to the active site of a biological target, such as a receptor or enzyme. nih.gov By modeling the interactions of novel piperidine derivatives with their targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov Molecular dynamics simulations further refine these models by revealing the crucial amino acid interactions that stabilize the ligand-protein complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of unsynthesized derivatives, guiding the design of more potent molecules.
Predictive Reactivity: Computational models can predict the most likely sites of metabolic transformation on a molecule. This information is crucial for designing drug candidates with improved pharmacokinetic profiles, for instance, by blocking sites of rapid metabolism through chemical modification.
By integrating these computational approaches, researchers can streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds.
| Computational Method | Primary Application | Benefit in Drug Design |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. nih.gov | Prioritizes synthesis of compounds with high potential for biological activity. |
| Molecular Dynamics | Simulates the movement and interaction of a ligand-protein complex over time. nih.gov | Provides detailed insight into binding stability and key interactions. |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Predicts the potency of new derivatives before synthesis. |
Exploration of New Chemical Transformations and Reaction Mechanisms for Diverse Derivatives
The versatility of this compound as a synthetic intermediate stems from its multiple functional groups, which can be selectively modified. The tert-butyloxycarbonyl (Boc) protecting group on the amino function can be readily removed under acidic conditions, revealing a primary amine for further elaboration. The piperidine nitrogen itself is a nucleophile that can participate in various bond-forming reactions.
Future research will undoubtedly focus on exploring novel chemical transformations to expand the chemical space accessible from this scaffold. Key areas of interest include:
Late-Stage Functionalization: Developing reactions that can modify the core structure at a late stage in the synthesis is highly desirable. This allows for the rapid generation of a diverse library of analogues from a common intermediate. Techniques such as C-H activation could enable the direct introduction of new functional groups onto the piperidine ring.
Novel Cyclization Strategies: Exploring new ways to construct the piperidine ring or to build additional rings onto the existing scaffold can lead to novel molecular architectures with unique biological properties. For example, intramolecular reactions like the Dieckmann condensation can be used to form fused ring systems. beilstein-journals.org
Bioisosteric Replacement: The piperidine ring is a common motif in medicinal chemistry. Research into replacing it with novel scaffolds, such as spirocycles like 1-azaspiro[3.3]heptane, can lead to compounds with improved properties. researchgate.net Understanding the chemical transformations needed to incorporate such bioisosteres is an active area of investigation. researchgate.net
By pushing the boundaries of synthetic organic chemistry and exploring new reaction mechanisms, researchers can continue to generate novel derivatives of this compound, fueling the pipeline for the next generation of therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(Boc-amino)-1-cyclopropyl-piperidine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example, cyclopropane introduction via nucleophilic substitution or cross-coupling reactions to the piperidine ring, followed by Boc-protection of the amine group. Key steps include:
- Cyclopropylation : Use of cyclopropyl halides or cyclopropane carboxaldehyde under basic conditions (e.g., K₂CO₃ in DMF) .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in anhydrous THF .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for characterizing Boc-protected piperidine derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm cyclopropane integration (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and Boc-group signals (δ 1.4 ppm for tert-butyl) .
- IR Spectroscopy : Validate Boc carbonyl stretch (~1680–1720 cm⁻¹) and amine N-H stretch (if deprotected) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ or [M+Na]⁺). Note: Low-intensity molecular ions in GC-MS (e.g., 0.5–8%) may require complementary techniques like LC-MS .
Q. What safety protocols are critical when handling Boc-protected piperidines in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
- Storage : Store at -20°C under nitrogen for long-term stability. Short-term storage at RT is acceptable if kept anhydrous (use molecular sieves) .
- Waste Disposal : Segregate organic waste containing Boc groups and neutralize acidic/basic byproducts before disposal via certified chemical waste services .
Advanced Research Questions
Q. How can reaction yields be optimized for acylation or alkylation of this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for acylation to enhance nucleophilicity. For alkylation, THF or dichloromethane with catalytic KI improves halide reactivity .
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for cyclopropane functionalization. Optimize ligand (e.g., XPhos) and base (Cs₂CO₃) ratios .
- Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., Boc cleavage). Monitor by in-situ FTIR or Raman spectroscopy .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/IR/MS results with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for expected chemical shifts) .
- Dynamic Effects : Consider rotameric equilibria in NMR (e.g., piperidine ring puckering) by variable-temperature NMR experiments .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between main product signals and byproducts. Compare with literature data for known analogs .
Q. What strategies prevent Boc-group cleavage during downstream reactions?
Methodological Answer:
- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use mild acids (e.g., HCl in dioxane) for controlled cleavage .
- Orthogonal Protection : Introduce acid-labile (Boc) and base-labile (Fmoc) groups in multi-step syntheses. For example, protect secondary amines with Cbz before Boc reactions .
- Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) to assess Boc stability under proposed reaction conditions .
Q. How can researchers resolve low solubility of this compound in common solvents?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/water mixtures or ethanol/dichloromethane blends. For kinetic studies, sonicate samples for 10–15 minutes .
- Derivatization : Temporarily introduce solubilizing groups (e.g., tosyl or mesyl) that can be removed post-reaction .
- Particle Size Reduction : Mechanochemical grinding with a ball mill to enhance surface area and dissolution rates .
Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cyclopropane ring-opening reactions .
- Machine Learning : Train models on existing piperidine reaction datasets (e.g., USPTO) to forecast feasible reaction pathways .
- Molecular Dynamics : Simulate solvent effects on Boc-group stability using GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
